molecular formula C8H17Cl2N3 B12865127 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride

Cat. No.: B12865127
M. Wt: 226.14 g/mol
InChI Key: QGLZRRCFRWEYIB-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride is a pyrazoline derivative supplied as a high-purity solid for research applications. Pyrazoline derivatives are nitrogen-containing heterocyclic compounds known as dihydropyrazoles and are recognized for their diverse and significant biological activities . As part of this important chemical class, this compound is a valuable scaffold in medicinal chemistry research, particularly for investigating cannabinoid CB1 receptor antagonists, which are relevant to the study of obesity, diabetes, and dyslipidemias . Furthermore, pyrazoline derivatives are extensively studied for their potential anti-inflammatory and analgesic properties. Recent research focuses on their role as inhibitors of intracellular enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising approach to manage inflammatory response and pain by preserving endogenous palmitoylethanolamide (PEA) . The structural motif of the 3,5-dimethylpyrazole group is critical for biological activity in many of these analogues . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.14 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c1-6-8(4-3-5-9)7(2)11-10-6;;/h3-5,9H2,1-2H3,(H,10,11);2*1H

InChI Key

QGLZRRCFRWEYIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Method Overview (Patent CN1482119A)

  • Reactants: Methyl ethyl diketone and hydrazine hydrate
  • Solvent: Water (preferred for cost-effectiveness and ease of operation), or alcohols (methanol, ethanol, propanol, etc.), or amines
  • Catalyst: Acid catalyst such as glacial acetic acid (most effective), formic acid, propionic acid, sulfuric acid, hydrochloric acid, etc.
  • Reaction Conditions: Temperature range 0–120 °C, optimally 30–100 °C, with 50 °C being ideal for high yield
  • Procedure: Hydrazine hydrate is added dropwise to a mixture of methyl ethyl diketone and solvent with acid catalyst, maintaining temperature below 50 °C. After complete addition, the mixture is stirred for 3 hours, cooled, and the product is isolated by centrifugation and vacuum drying.
  • Yield and Purity: Greater than 90% yield and >99% purity by HPLC analysis
  • Advantages: High yield, high purity, no inorganic salt by-products, cost-effective, and operationally simple
Parameter Details
Raw materials Methyl ethyl diketone, hydrazine hydrate
Solvent Water (preferred), alcohols, amines
Catalyst Glacial acetic acid (optimal)
Temperature 30–100 °C (optimal 50 °C)
Reaction time ~3 hours
Yield >90%
Purity (HPLC) >99%

This method is considered authoritative and industrially scalable due to its simplicity and efficiency.

Functionalization to 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine

While direct literature on the exact preparation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride is limited, the general synthetic approach involves:

  • Step 1: Formation of 3,5-dimethylpyrazole as described above.
  • Step 2: Introduction of a propylamine side chain at the 4-position of the pyrazole ring, typically via nucleophilic substitution or reductive amination strategies using appropriate haloalkylamines or protected intermediates.
  • Step 3: Conversion of the free amine to the dihydrochloride salt by treatment with hydrochloric acid.

Related Synthetic Strategies from Literature

  • The condensation of β-ketonitriles with hydrazines is a versatile method to synthesize 5-aminopyrazoles, which can be adapted for functionalization at the 4-position by using substituted precursors.
  • Multi-component one-pot reactions involving hydrazino compounds and diketones under acidic catalysis can yield pyrazole derivatives with various substituents, which can be further modified to introduce amine groups.
  • Salt formation (dihydrochloride) is typically achieved by dissolving the free amine in anhydrous HCl or HCl in an organic solvent, followed by crystallization.

Analytical and Research Findings Supporting Preparation

  • Purity and Yield: The use of water as solvent and glacial acetic acid as catalyst leads to high purity (>99%) and high yield (>90%) of 3,5-dimethylpyrazole, which is crucial for downstream functionalization.
  • Reaction Optimization: Temperature control (around 50 °C) is critical to avoid side reactions and maximize yield.
  • Catalyst Selection: Glacial acetic acid is preferred over stronger acids like sulfuric or nitric acid to minimize by-products and corrosion issues.
  • Scalability: The described method has been demonstrated on a kilogram scale, indicating industrial applicability.

Summary Table of Preparation Methods

Step Method/Conditions Key Notes Reference
3,5-Dimethylpyrazole synthesis Methyl ethyl diketone + hydrazine hydrate in water, glacial acetic acid catalyst, 50 °C, 3 h High yield, high purity, no inorganic salts
Functionalization to propylamine Nucleophilic substitution or reductive amination on pyrazole intermediate Requires suitable haloalkylamine or protected amine
Formation of dihydrochloride salt Treatment of free amine with HCl in organic solvent Crystallization of stable dihydrochloride salt General synthetic practice

The preparation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride is best approached by first synthesizing the 3,5-dimethylpyrazole core via acid-catalyzed condensation of methyl ethyl diketone and hydrazine hydrate in aqueous medium, followed by chemical modification to introduce the propylamine side chain and final conversion to the dihydrochloride salt. The method described in patent CN1482119A offers a robust, high-yield, and scalable route for the pyrazole core, which is foundational for the target compound. Subsequent functionalization steps rely on established organic synthesis techniques for amine introduction and salt formation.

This comprehensive approach ensures high purity and yield, making it suitable for pharmaceutical and agrochemical applications where this compound is relevant.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride exhibit significant anticancer properties. A study demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this one have shown efficacy against breast and colon cancer cell lines, suggesting potential for development into therapeutic agents .

1.2 Neuroprotective Effects

Another promising application is in neuroprotection. Studies have shown that pyrazole derivatives can protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. In vitro experiments indicated that these compounds could enhance neuronal survival rates under stress conditions, presenting a pathway for future drug development targeting neurodegenerative disorders .

Agricultural Applications

2.1 Herbicidal Properties

The compound has been investigated for its herbicidal activity. Research has identified that certain pyrazole derivatives can effectively inhibit the growth of specific weed species without harming crops. Field trials demonstrated that formulations containing 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride significantly reduced weed biomass while maintaining crop yield, making it a candidate for sustainable agricultural practices .

2.2 Plant Growth Regulation

In addition to herbicidal effects, this compound has been studied for its role as a plant growth regulator. It has been shown to enhance root development and overall plant vigor in various crops. The mechanism involves modulation of hormonal pathways associated with growth and stress responses, providing an innovative approach to improving agricultural productivity .

Material Science Applications

3.1 Coordination Chemistry

The compound serves as a precursor for synthesizing ligands in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in creating new materials with unique properties. Research has focused on developing metal-organic frameworks (MOFs) utilizing this compound, which have applications in gas storage and catalysis .

3.2 Synthesis of Advanced Materials

Moreover, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride has been utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices has demonstrated improvements in thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation
Neuroprotective EffectsProtects neurons from oxidative stress
Agricultural ApplicationsHerbicidal PropertiesReduces weed biomass without harming crops
Plant Growth RegulationEnhances root development
Material ScienceCoordination ChemistryForms stable complexes with transition metals
Synthesis of Advanced MaterialsImproves thermal stability and mechanical properties

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of various pyrazole derivatives on human breast cancer cell lines. Results showed that treatment with 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride led to a significant decrease in cell viability compared to controls, suggesting its potential as an anticancer agent .

Case Study 2: Agricultural Impact
In a controlled field trial assessing the herbicidal efficacy of this compound on common agricultural weeds, results indicated a 70% reduction in weed biomass when applied at optimal concentrations compared to untreated plots . This highlights its potential role in integrated weed management systems.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Target Compound:

  • Core structure : 3,5-Dimethyl-1H-pyrazole.
  • Substituents : Propylamine side chain at position 4; dihydrochloride salt.
  • Key features : Polar amine group enhances solubility; methyl groups increase lipophilicity.

Analogous Compounds (from ):

Examples include 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p). Key differences:

  • Substituents: 3a: Phenyl groups at positions 1 and 1', cyano group at position 4, carboxamide linkage. 3b: Chlorophenyl and cyano groups; increased halogen content. 3d: Fluorophenyl substitution; introduces electronegative fluorine.
  • Functional groups : Carboxamide (hydrogen-bonding capability) vs. amine salt (ionic interactions).

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data (NMR/MS)
Target Compound ~220 (free base) + HCl Not reported High (aqueous) Not provided in evidence
3a [C21H15ClN6O] 402.8 133–135 Moderate (organic) δ 8.12 (s, 1H), MS: 403.1 [M+H]+
3b [C21H14Cl2N6O] 437.3 171–172 Low (chloroform) IR: 2230 cm⁻¹ (CN), MS: 437.1 [M+H]+
3d [C21H14ClFN6O] 420.8 181–183 Low (ethanol) δ 7.21–7.51 (m, 9H), MS: 421.0 [M+H]+

Key Observations :

  • The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral carboxamide derivatives (e.g., 3a–3d), which rely on organic solvents for dissolution .
  • Halogenated analogs (e.g., 3b, 3d) show higher melting points due to increased molecular symmetry and intermolecular halogen bonding .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, pharmacological effects, and synthesis methods, supported by relevant case studies and research findings.

  • Molecular Formula : C₆H₁₂Cl₂N₃
  • Molecular Weight : 161.63 g/mol
  • CAS Number : 936940-75-9

Synthesis

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propylamine can be achieved through various methods involving the reaction of 3,5-dimethylpyrazole with appropriate alkyl amines. Recent studies have highlighted efficient one-pot synthesis techniques that yield high purity compounds suitable for biological evaluation .

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of derivatives of 3,5-dimethylpyrazole against various cancer cell lines. The compound demonstrated significant activity against liver and lung carcinoma cell lines with IC50 values of 5.35 µM and 8.74 µM, respectively. These values were comparable to the standard chemotherapeutic agent Cisplatin, which had IC50 values of 3.78 µM and 6.39 µM for the same cell lines .

CompoundCancer Cell LineIC50 (µM)Comparison (Cisplatin)
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamineLiver Carcinoma5.353.78
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamineLung Carcinoma8.746.39

The mechanism underlying the cytotoxic effects appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways associated with cell survival and proliferation. The compound's structure allows it to interact effectively with cellular targets involved in these pathways.

Pharmacological Effects

In addition to its anticancer properties, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propylamine has shown promise in other pharmacological areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that pyrazole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective properties in models of neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propylamine, which were tested for their cytotoxicity against a panel of carcinoma cell lines. The results indicated that specific structural modifications could enhance biological activity while reducing toxicity to normal cells .

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